Streptomycin(3+)
CAS No.:
Cat. No.: VC1938765
Molecular Formula: C21H42N7O12+3
Molecular Weight: 584.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C21H42N7O12+3 |
---|---|
Molecular Weight | 584.6 g/mol |
IUPAC Name | [(2S,3S,4S,5R,6S)-2-[(2R,3R,4R,5S)-2-[(1R,2S,3R,4R,5S,6R)-2,4-bis(diaminomethylideneazaniumyl)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-methylazanium |
Standard InChI | InChI=1S/C21H39N7O12/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28)/p+3/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+/m0/s1 |
Standard InChI Key | UCSJYZPVAKXKNQ-HZYVHMACSA-Q |
Isomeric SMILES | C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)[NH2+]C)(C=O)O |
Canonical SMILES | CC1C(C(C(O1)OC2C(C(C(C(C2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)OC3C(C(C(C(O3)CO)O)O)[NH2+]C)(C=O)O |
Introduction
Chemical Properties
Molecular Structure and Formula
Streptomycin(3+) is characterized by the molecular formula C21H42N7O12+3, which reflects its protonated state with three positive charges distributed throughout the molecule . The compound is formally identified as "(1R,2R,3S,4R,5R,6S)-2,4-bis{[amino(iminio)methyl]amino}-3,5,6-trihydroxycyclohexyl 5-deoxy-2-O-[2-deoxy-2-(methylammonio)-alpha-L-glucopyranosyl]-3-C-formyl-alpha-L-lyxofuranoside" . This complex nomenclature highlights the intricate structural arrangement that includes multiple functional groups capable of accepting protons, particularly the nitrogen-containing moieties.
Table 2.1.1: Key Molecular Properties of Streptomycin(3+)
Property | Value | Reference |
---|---|---|
PubChem CID | 25245365 | |
Molecular Formula | C21H42N7O12+3 | |
Molecular Weight | 584.6 g/mol | |
Parent Compound | Streptomycin (CID 19649) | |
Creation Date | 2009-05-14 | |
Modification Date | 2025-04-05 |
Structural Comparison with Parent Compound
Feature | Streptomycin | Streptomycin(3+) |
---|---|---|
Molecular Formula | C21H39N7O12 | C21H42N7O12+3 |
Charge | Neutral | +3 |
Protonation Sites | N/A | Guanidino and secondary amino groups |
Description | Aminoglycoside antibiotic | Trication of streptomycin |
Source | Streptomyces griseus | Protonation of streptomycin |
Formation and Stability
Protonation Process
The formation of Streptomycin(3+) follows a stepwise protonation process targeting specific nitrogen atoms in the molecular structure . The guanidino groups, which contain nitrogen atoms with available lone pairs for accepting protons, serve as primary protonation sites . Additionally, the secondary amino group in the structure provides another location for protonation . This sequential addition of protons generates a molecule with three positive charges distributed across its framework, significantly altering its electrostatic properties and influencing its interactions with surrounding molecules and potential binding targets.
Compound/Group | pKa Value | Reference |
---|---|---|
Streptomycin (guanidine groups) | ~13.5 | |
Streptomycin derivatives (N-methyl-glucosamine moiety) | 7.40-7.80 | |
Streptomycin(3+) | Not specified in available research | N/A |
Biological and Pharmacological Significance
Classification System | Category | Code/Classification | Reference |
---|---|---|---|
ATC Code | Antibacterials for systemic use | J01GA01 | |
ATC Code | Intestinal antiinfectives | A07AA04 | |
MeSH | Aminoglycoside antibiotics | N/A |
Toxicological Considerations
Comparison with Streptomycin Toxicity Profiles
Streptomycin administration is associated with significant toxicity issues, particularly ototoxicity and nephrotoxicity . Research has demonstrated that prolonged streptomycin treatment caused persistent hearing loss in 29% of adults and 25% of children, with these effects being most pronounced in the high-frequency range . Nephrotoxicity was documented in 14% of adults and 13% of children during treatment, though this effect appeared to be largely transient, with only 2.4% of patients exhibiting nephrotoxicity at long-term follow-up .
Studies have also documented neurotoxicity following intracisternal injection of streptomycin, with immediate symptoms including excitement, muscular shivering, spontaneous nystagmus, convulsive scratching, dilation of blood vessels in the ear helix, nausea, and vomiting . More severe neurological effects included ataxia affecting walking, which typically appeared approximately 14 days after the initiation of injections . While these toxicity profiles are established for streptomycin generally, the specific contribution of the Streptomycin(3+) form to these adverse effects warrants further investigation.
Table 5.1.1: Toxicity Profiles Associated with Streptomycin
Analytical Methods
Detection and Quantification
Comparison with Related Compounds
Relationship to Other Streptomycin Derivatives
Several derivatives of streptomycin have been investigated for their properties and potential applications. One notable example is Streptomycin 3''-phosphate, a phosphorylated derivative with the phosphate group positioned at the 3''-position . This structural modification likely alters the compound's biological activity and physicochemical properties compared to both streptomycin and Streptomycin(3+). The phosphate group introduces different chemical reactivity and binding characteristics that may influence interactions with target molecules.
Other derivatives include streptomycin hydrazones, which have been studied for their protonation constants and potential as receptors for dicarboxylates . These derivatives exhibited pKa values in the range of 7.40 to 7.80, indicating that structural modifications to the streptomycin framework can influence its acid-base properties . Such research provides valuable insights into structure-property relationships that may inform our understanding of how protonation affects the behavior of Streptomycin(3+).
Table 7.1.1: Comparison of Streptomycin(3+) with Related Compounds
Research Area | Specific Focus | Potential Impact |
---|---|---|
Chemical Characterization | Determination of precise pKa values for each protonation step | Improved understanding of behavior in different pH environments |
Structural Analysis | Crystal structure determination | Elucidation of conformational changes induced by protonation |
Biological Activity | Binding affinity to bacterial ribosomes | Comparison with other protonation states for antimicrobial efficacy |
Toxicology | Contribution to observed toxicity patterns | Development of strategies to mitigate adverse effects |
Analytical Methods | Techniques for detecting and quantifying this protonation state | Enhanced ability to monitor the compound in various contexts |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume